Metabolomic Fold-Change: 138–209× Higher Accumulation of 6-Hydroxyluteolin-5-glucoside in High-Antioxidant Red-Fleshed Peach vs. Conventional Cultivars
In a 2024 metabolomic study of 110 peach germplasm accessions, the level of 6-hydroxyluteolin-5-glucoside was quantified by LC-MS/MS and found to be 138.15-fold higher in the red-fleshed cultivar 'HT' (Heitao) compared to white-fleshed 'GGT' (Gegutao), and 208.99-fold higher compared to yellow-fleshed 'HJM4' (Huangjinmi4) [1]. The red-fleshed 'HT' cultivar also displayed the strongest overall antioxidant activity among all accessions, with an Antioxidant Potency Composite (APC) index of 100% (set as reference maximum), while 'GGT' and 'HJM4' showed substantially lower APC indices [1]. This demonstrates that 6-hydroxyluteolin-5-glucoside accumulation is strongly and selectively associated with the superior antioxidant phenotype of red-fleshed peaches.
| Evidence Dimension | Fold-difference in tissue concentration of 6-hydroxyluteolin-5-glucoside across cultivars with divergent antioxidant capacity |
|---|---|
| Target Compound Data | Red-fleshed peach 'HT' (Heitao): highest accumulation (set as reference for fold-change calculation); APC index = 100% |
| Comparator Or Baseline | White-fleshed 'GGT' (Gegutao): 138.15× lower; Yellow-fleshed 'HJM4' (Huangjinmi4): 208.99× lower. Average APC indices: red-fleshed 60.45%, white-fleshed 11.06%, yellow-fleshed 7.84% |
| Quantified Difference | 138.15-fold (HT vs. GGT); 208.99-fold (HT vs. HJM4) in 6-hydroxyluteolin-5-glucoside level; DPPH values 6.15–8.84× higher in red-fleshed vs. non-red-fleshed peaches |
| Conditions | LC-MS/MS metabolomic analysis; ripe fruit flesh; 110 peach accessions (67 white-fleshed, 36 yellow-fleshed, 7 red-fleshed); DPPH, ABTS, and FRAP antioxidant assays |
Why This Matters
This provides the only available tissue-level quantitative differentiation of 6-hydroxyluteolin-5-glucoside accumulation linked to a functional antioxidant phenotype, enabling researchers to prioritize this specific glycoform as a biomarker or bioactive compound in fruit quality and breeding studies.
- [1] Metabolic basis for superior antioxidant capacity of red-fleshed peaches. Food Chemistry: X. 2024;23:101698. doi:10.1016/j.fochx.2024.101698. View Source
